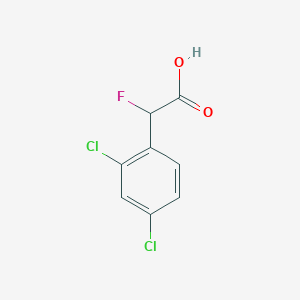

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid

Description

Contextualization within Halogenated Organic Acid Chemistry

Halogenated organic compounds (HOCs) are a vast class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon skeleton. nih.gov These compounds have been manufactured and utilized for over a century in a multitude of industrial, agricultural, and consumer applications. chemenu.com The inclusion of halogens significantly alters the physical and chemical properties of an organic molecule compared to its non-halogenated counterpart.

Halogenated organic acids, specifically, are a subclass that combines the features of a carboxylic acid with halogen substituents. Their properties are of great interest in various scientific domains. The presence and position of halogen atoms can fine-tune the acidity (pKa) of the carboxylic group, modulate the molecule's lipophilicity, and provide sites for further chemical reactions. patsnap.com The study of these compounds is critical for understanding their environmental pathways and for designing new molecules with specific, targeted functions. nih.govgoogle.com

Rationale for Academic Investigation of Fluoroacetic Acid Derivatives

The academic and industrial interest in fluoroacetic acid and its derivatives is substantial, primarily due to the unique and often potent biological effects imparted by the fluorine atom. ambeed.com Fluoroacetic acid itself is a potent metabolic toxin because it can disrupt the citric acid cycle (Krebs cycle). ambeed.com Its structural similarity to acetic acid allows it to be processed by cellular enzymes to form fluoroacetyl-CoA, which then condenses to form fluorocitrate. Fluorocitrate subsequently inhibits aconitase, a key enzyme in the Krebs cycle, leading to a shutdown of cellular energy production.

This powerful mechanism of action drives research into fluoroacetic acid derivatives for several reasons:

Medicinal Chemistry: The strategic introduction of fluorine or fluorinated groups is a common tactic in drug design. Fluorine's small size and high electronegativity can enhance a drug's metabolic stability, binding affinity to target proteins, and membrane permeability. wikipedia.org Investigating novel fluoroacetic acid derivatives allows chemists to explore new potential therapeutic agents.

Enzyme Inhibition Studies: The ability of fluoroacetate (B1212596) to act as a "subversive substrate" makes its derivatives excellent tools for studying enzyme mechanisms. By synthesizing analogues with different substituent groups, researchers can probe the active sites of enzymes and develop highly specific inhibitors.

Synthesis of Complex Molecules: α-Fluoro-α-aryl carboxylic acids are valuable building blocks in organic synthesis, providing a route to more complex fluorinated molecules, including potential agrochemicals and pharmaceuticals.

The investigation of 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid is rationalized by the combination of these factors—the known biological activity of the fluoroacetate group and the modulating effects of the dichlorophenyl ring, which could alter its potency, selectivity, or other pharmacological properties.

Overview of Research Trajectories for Novel Chemical Entities

The investigation of a novel chemical entity (NCE), such as this compound, typically follows a structured, multidisciplinary research trajectory. This process begins with the molecule's conception, often through computational modeling or as an analogue of a known active compound, and proceeds through synthesis, characterization, and evaluation.

Key stages in the research trajectory include:

Chemical Synthesis: The first practical step is the development of a viable synthetic route. For a molecule like this compound, this might involve the fluorination of a corresponding precursor or building the molecule from smaller, halogenated starting materials. Patent literature for related compounds, such as 2,4-dichlorophenoxyacetic acid, describes processes like the chlorination of phenoxyacetic acid or the condensation of 2,4-dichlorophenol (B122985) with a chloroacetic acid derivative.

Structural and Physicochemical Characterization: Once synthesized, the exact structure of the NCE must be confirmed. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, to verify the molecular structure and purity. Physicochemical properties such as melting point, boiling point, solubility, and pKa are determined to understand the compound's basic behavior.

Screening and Biological Evaluation: The NCE is then tested in various assays to determine its biological activity. Based on its structure, this compound might be screened for herbicidal, antifungal, or other pharmacological activities. These initial screens are often performed in vitro to identify any "hits."

Lead Optimization: If a promising activity is discovered, medicinal chemists may synthesize a library of related analogues to improve potency and selectivity and to understand the structure-activity relationship (SAR). This involves making systematic changes to the molecule's structure and observing the effect on its biological activity.

This systematic approach allows scientists to efficiently identify and develop novel molecules from initial concepts into potentially valuable chemical products or research tools.

Data Tables

The following tables provide predicted physicochemical data for this compound and experimental data for the related parent compound, Fluoroacetic acid, for comparative context.

Table 1: Predicted Physicochemical Properties of this compound Data sourced from computational predictions. chemenu.com

| Property | Predicted Value |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| XlogP | 3.1 |

| Monoisotopic Mass | 221.96506 Da |

Table 2: Experimental Properties of Fluoroacetic Acid Data for the parent compound, Fluoroacetic acid. ambeed.com

| Property | Value |

| Molecular Formula | C₂H₃FO₂ |

| Molecular Weight | 78.04 g/mol |

| Melting Point | 35.2 °C |

| Boiling Point | 165 °C |

| pKa | 2.59 |

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2FO2 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H5Cl2FO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |

InChI Key |

SGMWYPGLAVFOQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 2 2,4 Dichlorophenyl 2 Fluoroacetic Acid

Historical and Contemporary Approaches to α-Fluoroacetic Acid Synthesis

The synthesis of α-fluoroacetic acids has evolved significantly over the years. Early methods often involved harsh fluorinating agents and lacked stereocontrol. Contemporary approaches, however, leverage a diverse toolkit of reagents and catalysts to achieve higher yields, selectivity, and operational simplicity.

A common strategy involves the introduction of a fluorine atom at the α-position of a carboxylic acid precursor. This can be achieved through various methods, including the fluorination of enolates or their equivalents. Modern electrophilic fluorinating reagents, such as Selectfluor®, are often employed for this purpose due to their relative stability and ease of handling.

Another prevalent route is the construction of the α-fluorinated carbonyl moiety from smaller building blocks. For instance, the reaction of an appropriate nucleophile with a fluorinated electrophile, or vice versa, can be a powerful strategy. The hydrolysis of precursor functional groups, such as nitriles or amides, is a common final step to unveil the carboxylic acid. For example, the hydrolysis of a corresponding α-fluoroacetonitrile or α-fluoroacetamide can yield the desired α-fluoroacetic acid. nih.govnih.govsemanticscholar.org

Targeted Synthetic Strategies for the 2-(2,4-Dichlorophenyl) Moiety Integration

A key challenge in the synthesis of 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid is the efficient and regioselective introduction of the 2,4-dichlorophenyl group. A practical starting point for this is the commercially available 2,4-dichlorophenylacetonitrile. sigmaaldrich.comnih.govmatrix-fine-chemicals.comepa.govambeed.com This readily accessible precursor provides the core carbon skeleton with the desired aromatic substitution pattern.

From 2,4-dichlorophenylacetonitrile, a two-step sequence involving α-fluorination followed by hydrolysis of the nitrile group presents a direct pathway to the target molecule. The α-position of the acetonitrile (B52724) is activated by the phenyl ring and the nitrile group, making it susceptible to deprotonation and subsequent reaction with an electrophilic fluorine source.

Table 1: Potential Synthetic Route from 2,4-Dichlorophenylacetonitrile

| Step | Reaction | Key Considerations |

| 1 | α-Fluorination | Choice of base and fluorinating agent is crucial to manage potential side reactions. |

| 2 | Hydrolysis | Acidic or basic conditions can be employed to convert the nitrile to a carboxylic acid. nih.govsemanticscholar.org |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound

Achieving enantiopurity is a critical aspect of the synthesis of many chiral compounds. For this compound, this can be accomplished through asymmetric synthesis, where the desired enantiomer is formed preferentially, or by resolving a racemic mixture.

Enantioselective Catalysis in Fluoroacetylation Reactions

Catalytic asymmetric synthesis offers an elegant and atom-economical approach to enantiopure compounds. In the context of α-fluoroacetic acids, this can involve the enantioselective fluorination of a prochiral substrate. Chiral catalysts, such as those based on transition metals or organocatalysts, can create a chiral environment that directs the fluorinating agent to one face of the enolate intermediate over the other.

While specific examples for the direct enantioselective fluorination of a 2-(2,4-dichlorophenyl)acetic acid precursor are not extensively documented in readily available literature, general principles of asymmetric fluorination can be applied. For instance, the use of chiral phase-transfer catalysts to deliver a fluoride (B91410) anion to an electrophile in an enantioselective manner is a promising strategy. digitellinc.comnih.gov

Diastereoselective Synthesis Approaches

An alternative to direct enantioselective catalysis is the use of chiral auxiliaries. researchgate.netwikipedia.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with 2-(2,4-dichlorophenyl)acetic acid. williams.edu The resulting chiral imide can then be subjected to diastereoselective fluorination. The steric hindrance provided by the chiral auxiliary directs the electrophilic fluorinating agent to the less hindered face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the imide would then furnish the enantiomerically enriched target acid and recover the chiral auxiliary.

Table 2: Diastereoselective Synthesis via Chiral Auxiliary

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Acylation | 2-(2,4-Dichlorophenyl)acetic acid, Chiral Auxiliary (e.g., Evans oxazolidinone), Coupling agent | Chiral imide |

| 2 | Diastereoselective Fluorination | Base (e.g., NaHMDS), Electrophilic Fluorinating Agent (e.g., Selectfluor®) | Diastereomerically enriched fluorinated imide |

| 3 | Hydrolysis | Acid or Base | Enantiomerically enriched this compound and recovered chiral auxiliary |

Chromatographic and Crystallization Methods for Enantiomer Separation

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through chiral resolution. Chiral chromatography is a powerful technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Classical resolution via diastereomeric salt formation is another widely used method. This involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the practical application of any synthetic route, optimization of reaction conditions to maximize yield and ensure scalability is paramount. Key parameters to consider include the choice of solvent, reaction temperature, concentration, and the stoichiometry of reagents.

In the fluorination of 2,4-dichlorophenylacetonitrile, for example, the choice of base and its counterion can significantly influence the reaction's efficiency and the formation of byproducts. Similarly, the hydrolysis step needs to be carefully controlled to avoid any degradation of the product. For large-scale production, factors such as cost of reagents, ease of purification, and waste generation become critical considerations. Continuous flow chemistry is an emerging area that can offer advantages in terms of safety, efficiency, and scalability for certain reactions.

Derivatization Strategies for Structural Modification and Analog Generation

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse range of analogs. These modifications are primarily aimed at exploring the structure-activity relationship of the parent compound by introducing different functional groups. Standard derivatization reactions of carboxylic acids, such as esterification and amidation, are readily applicable.

Ester derivatives can be synthesized by reacting this compound with various alcohols under acidic conditions or by using coupling agents. Similarly, amide analogs can be prepared through the reaction of the acid with a wide array of primary and secondary amines. The use of peptide coupling reagents can facilitate these transformations under mild conditions, preserving the integrity of the stereocenter when starting from an enantiomerically pure acid.

The generation of diverse amide and ester libraries from a common carboxylic acid precursor is a standard strategy in medicinal chemistry for the rapid exploration of chemical space and the optimization of biological activity. For instance, the synthesis of various amide derivatives from different phenylacetic acids and amines has been demonstrated using catalysts like titanocene (B72419) dichloride (TiCp₂Cl₂). researchgate.net

Furthermore, the development of catalytic methods for the enantioselective α-fluorination of acid chlorides allows for the in-situ generation of various chiral α-fluorinated carboxylic acid derivatives, including esters, amides, and thioesters, by quenching the reaction with the appropriate nucleophile. nih.gov This approach provides a streamlined route to a variety of chiral, fluorinated building blocks from readily available starting materials. nih.gov

A summary of potential derivatization reactions for this compound is presented in the interactive table below.

Interactive Data Table: Derivatization Reactions of this compound

| Reactant | Reagent/Catalyst | Product Type |

| Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ester |

| Amine (e.g., Primary or Secondary) | Coupling agent (e.g., DCC, EDC) | Amide |

| Thionyl chloride (SOCl₂) | - | Acid Chloride |

| L-Phenylalanine ethyl ester | Dual activation catalysts & NFSi, then quench | Fluorinated dipeptide |

This table is illustrative and based on general reactions of carboxylic acids and their fluorinated analogs.

Detailed research has shown that the synthesis of various 2-fluoro-2-arylacetic acid derivatives can be achieved through strategies involving nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates followed by decarboxylation and further functionalization. nih.gov These methods provide access to a range of arylfluoroacetic acid derivatives with diverse substitution patterns on the aromatic ring. nih.gov

Mechanistic Elucidation of Cellular and Molecular Interactions of 2 2,4 Dichlorophenyl 2 Fluoroacetic Acid

Investigation of Molecular Targets and Binding Dynamics

The identification of molecular targets is the foundational step in understanding a compound's biological effects. This process involves a combination of computational predictions and experimental validations.

Enzyme Inhibition and Activation Mechanisms in Model Systems

To determine if 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid interacts with enzymes, researchers would typically screen it against a panel of enzymes, particularly those involved in key metabolic or signaling pathways. The presence of the fluoroacetate (B1212596) moiety suggests a potential for interaction with enzymes of the citric acid cycle, as fluoroacetic acid itself is a known metabolic poison that disrupts this pathway. wikipedia.org Its metabolite, fluorocitrate, inhibits the enzyme aconitase. wikipedia.org However, whether this compound can be metabolized to a similar inhibitor is currently unknown.

Studies on other fluorinated compounds have shown them to be effective enzyme inhibitors. For example, fluorinated derivatives of pyridine-2,4-dicarboxylate are known to inhibit 2-oxoglutarate dependent oxygenases. nih.gov Similarly, 2-deoxy-2-fluoro-D-glycosyl fluorides act as mechanism-based inhibitors for glycosidases. nih.gov Without experimental testing, the specific enzymatic targets of this compound remain speculative.

Receptor Interaction Studies in Cellular Assays

The interaction of the compound with cellular receptors would be another critical area of investigation. The dichlorophenyl group is a feature found in ligands for various receptors. For instance, compounds containing a dichlorophenylpiperazine moiety have been designed as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov

To assess receptor binding, competitive radioligand binding assays are commonly employed using cell lines transfected to express specific human receptors. The structurally related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has been shown to interact with and perturb cell membranes, though its specific receptor interactions are complex. nih.gov Given the structural differences, one cannot assume that this compound would share the same targets as 2,4-D.

Ligand-Protein Binding Kinetics and Thermodynamics

Once a molecular target (an enzyme or receptor) is identified, the next step involves characterizing the binding interaction in detail. This includes determining the kinetics (association and dissociation rates) and thermodynamics (the forces driving the binding).

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are standard methods for obtaining this data. For example, kinetic studies on bacteria that degrade 2,4-D have been performed to determine parameters like the maximum growth rate (μmax) and the half-saturation constant (Ks), which relate to the enzyme kinetics of the degradation pathway. nih.gov Such detailed kinetic data for this compound and any of its potential protein targets are not available.

Analysis of Intracellular Signaling Pathway Modulation

Following interaction with a primary molecular target, a compound can trigger changes in intracellular signaling networks, leading to broader cellular responses.

Perturbations of Key Signal Transduction Cascades

Exposure of cells to a bioactive compound can activate or inhibit various signaling pathways. For example, recent studies on the related herbicide 2,4-D have shown that it can induce pancreatic β-cell death by activating the AMPKα signaling pathway via oxidative stress. nih.gov This leads to downstream apoptotic events, including changes in the expression of Bcl-2 and Bax proteins and the activation of caspases. nih.gov

To study such effects for this compound, researchers would use techniques like Western blotting or phospho-protein arrays to measure the phosphorylation status of key signaling proteins (e.g., kinases like ERK, JNK, p38, Akt) after treating cells with the compound. Without such studies, its impact on signal transduction remains unknown.

Gene Expression Profiling in Response to Compound Exposure

Changes in signaling pathways ultimately lead to changes in gene expression. Transcriptomic analysis, using techniques like RNA-sequencing or DNA microarrays, provides a global view of how a compound alters the cellular state.

For instance, studies on wheat treated with 2,4-D revealed the induction of genes involved in the phenylpropanoid pathway shortly after treatment. nih.gov Different herbicides were shown to induce distinct patterns of gene expression, highlighting the specificity of cellular responses. nih.gov A comprehensive gene expression profile for cells exposed to this compound would be required to understand its downstream effects, but this data is currently unavailable.

Metabolomic Alterations Induced by the Compound

A thorough search of scientific databases yielded no studies specifically investigating the metabolomic alterations induced by this compound. Consequently, there are no available data on the metabolic pathways perturbed by this compound, nor any identified metabolite biomarkers of its exposure or effect.

Cellular Response Profiling and Phenotypic Characterization

Cell Viability and Proliferation Studies in Cell Lines

No research articles were identified that specifically examined the effects of this compound on the viability and proliferation of any cell lines. Therefore, data regarding its cytotoxic or cytostatic potential are not available in the current scientific literature.

Induction of Apoptosis and Necrosis Pathways in Model Cells

There is no available research on the capacity of this compound to induce apoptotic or necrotic cell death in any model cell systems. Studies detailing the activation of specific molecular pathways, such as caspase activation or cytochrome c release, in response to this compound have not been published.

Subcellular Localization and Trafficking Studies

There are no published studies that have investigated the subcellular localization or intracellular trafficking of this compound. Information regarding its uptake, distribution within cellular compartments, and potential accumulation in specific organelles is currently unavailable.

Computational and Theoretical Chemistry Analyses of 2 2,4 Dichlorophenyl 2 Fluoroacetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular orbitals, and charge distribution, which collectively govern the molecule's reactivity and physical properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most critical orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges on each atom. In 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid, significant negative charges are anticipated on the oxygen atoms of the carboxylic acid group, the fluorine atom, and the chlorine atoms due to their high electronegativity. The carbon atom of the carboxyl group and the alpha-carbon would, in turn, bear partial positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 1: Representative Theoretical Molecular Orbital Parameters for a Dichlorophenyl Derivative Note: This data is illustrative for a related dichlorophenyl compound and not specific to this compound. A dedicated computational study would be required for precise values.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -7.96 | Electron-donating capability |

| ELUMO | -1.79 | Electron-accepting capability |

| Energy Gap (ΔE) | 6.17 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how different molecular geometries might interact and for identifying sites susceptible to electrophilic or nucleophilic attack. youtube.com MEP maps use a color scale to denote charge intensity, where red typically indicates regions of high electron density (negative electrostatic potential) and blue indicates regions of low electron density (positive electrostatic potential). nih.gov

For this compound, an MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the carboxylate group and the fluorine atom. These regions represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the acidic hydrogen of the carboxyl group would be a region of high positive potential (blue), marking it as the primary site for nucleophilic attack or deprotonation. The dichlorophenyl ring would exhibit a more complex potential surface due to the influence of the electron-withdrawing chlorine atoms.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. These predictions are foundational in drug discovery and design.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. For derivatives of the closely related 2,4-Dichlorophenoxyacetic acid, molecular docking studies have been performed to investigate their potential as inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug design. youtube.com

In such a study involving this compound, a similar approach would be taken. The crystal structure of a target protein would be obtained from a database (e.g., Protein Data Bank). Using software like AutoDock Vina, the ligand would be docked into the active site. youtube.com The results would reveal the binding energy, a measure of the affinity between the ligand and protein, and the specific interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Formed between the carboxylic acid group of the ligand and polar amino acid residues in the active site.

Hydrophobic Interactions: Occurring between the dichlorophenyl ring of the ligand and nonpolar residues of the protein.

Halogen Bonds: Possible interactions involving the chlorine atoms.

Table 2: Illustrative Docking Interaction Summary for a 2,4-Dichlorophenoxyacetic Acid Derivative with COX-2 Note: This table is based on findings for a related compound and serves as a predictive example for this compound.

| Type of Interaction | Ligand Group Involved | Potential Interacting Protein Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arg, Tyr, Ser | -8.5 to -9.5 |

| Hydrophobic Interaction | Dichlorophenyl Ring | Leu, Val, Ala |

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. This is achieved through energy minimization, where the geometry of the molecule is systematically altered to find the arrangement with the lowest potential energy.

For the structurally similar 2,4-dichlorophenoxyacetic acid, detailed conformational analyses have been conducted using high-level computational methods like DFT and MP2. nih.gov These studies revealed that the molecule exists in several stable conformations, with the lowest energy form being a non-planar structure. The relative orientation of the carboxylic acid group with respect to the phenyl ring is a key determinant of conformational stability. nih.gov

A similar analysis for this compound would be essential. The introduction of the fluorine atom at the alpha-position would create an additional chiral center and introduce new steric and electronic effects, likely altering the landscape of stable conformers and the energy barriers between them. Identifying these low-energy conformations is a prerequisite for accurate molecular docking studies, as the bioactive conformation is often one of the most stable forms.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. youtube.com

Developing a QSAR model for a class of compounds including this compound would involve several key steps:

Data Set Assembly: A collection of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors: Describing atomic connectivity and branching.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation.

The resulting model can provide valuable insights into which molecular properties are most important for the desired biological activity, facilitating the rational design of more potent and selective molecules.

Table 3: Key Considerations for Developing a QSAR Model

| Step | Description | Key Considerations / Examples |

|---|---|---|

| 1. Data Curation | Assemble a dataset of compounds with consistent biological activity data. | A series of phenylacetic acid derivatives with measured IC₅₀ values for a specific enzyme. |

| 2. Descriptor Calculation | Compute numerical representations of molecular features. | LogP, Molecular Weight, Polar Surface Area, Dipole Moment. |

| 3. Model Generation | Create a statistical model linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| 4. Model Validation | Assess the model's statistical significance and predictive power. | Leave-one-out cross-validation (Q²), prediction for an external test set (R²_pred). |

Retrosynthetic Analysis and Pathway Design Using Computational Tools

The advent of sophisticated computational tools has revolutionized the approach to designing synthetic pathways for complex molecules like this compound. Computer-assisted organic synthesis (CAOS) leverages powerful algorithms and extensive reaction databases to propose and evaluate synthetic routes, significantly accelerating research and development. wikipedia.org These tools can offer unbiased and novel solutions that might not be immediately obvious through traditional analysis. the-scientist.com

Modern computational retrosynthesis platforms, such as SYNTHIA™, Reaxys Predictive Retrosynthesis, and open-source alternatives like AiZynthFinder and ASKCOS, are at the forefront of this transformation. wikipedia.orgthe-scientist.comsynthiaonline.comelsevier.com These programs operate by inputting the target molecule, in this case, this compound, and applying a series of reverse-synthetic transformations or "disconnections." The software analyzes the molecular structure to identify strategic bonds that can be broken to simplify the molecule into precursor structures. This process is repeated until readily available starting materials are identified from vast commercial databases. wikipedia.orgsynthiaonline.com

For this compound, a computational tool would likely identify the carbon-carbon bond between the carboxylic acid group and the fluorinated benzylic carbon as a primary disconnection point. This is a common and logical step in the retrosynthesis of alpha-substituted carboxylic acids. The software would then propose synthetic reactions that could form this bond in the forward synthesis.

Another key disconnection would be the introduction of the fluorine atom at the alpha-position. Computational tools can search for known fluorination reactions that are compatible with the rest of the molecule. The software evaluates potential pathways based on various parameters, including predicted reaction yields, the commercial availability and cost of starting materials, and reaction conditions. the-scientist.comelsevier.com Furthermore, many platforms now incorporate green chemistry principles, helping to design more sustainable and environmentally friendly synthetic routes. the-scientist.com

A plausible retrosynthetic pathway for this compound, as might be proposed by computational software, is outlined below. The analysis begins with the target molecule and works backward to simple, commercially available precursors.

Proposed Retrosynthetic Pathway:

The primary disconnection strategy for this compound involves a two-step process focusing on the formation of the carboxylic acid and the introduction of the fluorine atom.

Target Molecule: this compound

Disconnection 1 (C-C bond): The first retrosynthetic step involves the disconnection of the carboxylic acid group. This suggests a precursor such as a nitrile or an ester, which can be hydrolyzed to the final product. A plausible precursor identified by computational analysis would be 2-(2,4-dichlorophenyl)-2-fluoroacetonitrile.

Disconnection 2 (C-F bond): The next disconnection targets the fluorine atom. A common method for introducing fluorine at an alpha-carbon is through the fluorination of an enolate or a similar intermediate. This leads back to a precursor like (2,4-dichlorophenyl)acetonitrile.

Starting Materials: The retrosynthetic analysis concludes with (2,4-dichlorophenyl)acetonitrile, which can be synthesized from the commercially available 2,4-dichlorobenzyl chloride and a cyanide source, or may itself be commercially available.

The table below illustrates the potential synthetic route designed with the aid of computational tools.

| Step | Precursor | Reagents and Conditions | Product | Computational Tool Application |

| 1 | (2,4-Dichlorophenyl)acetonitrile | 1. Base (e.g., LDA) 2. Electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide) | 2-(2,4-Dichlorophenyl)-2-fluoroacetonitrile | The software would search its database for efficient and selective fluorination methods for alpha-cyano compounds. It would provide data on reaction conditions, potential side products, and predicted yields. |

| 2 | 2-(2,4-Dichlorophenyl)-2-fluoroacetonitrile | Acid or base hydrolysis (e.g., HCl, H₂O, heat) | This compound | The tool would suggest various hydrolysis conditions, taking into account the stability of the fluorine substituent, and provide literature references for similar transformations. elsevier.com |

Interactive Data Table: Computational Retrosynthesis Tools

The following table lists some of the computational tools available for retrosynthetic analysis and their key features.

| Software | Key Features | Developer/Provider |

| SYNTHIA™ | Integrates rule-based and machine learning algorithms, with a large database of starting materials. Focuses on discovering novel and robust pathways. the-scientist.comsynthiaonline.com | Merck KGaA |

| Reaxys Predictive Retrosynthesis | Utilizes a vast database of chemical reactions and AI to predict routes. Allows for customization of pathways and comparison of different synthetic options. elsevier.com | Elsevier |

| AiZynthFinder | Open-source tool that can be trained on user-specific datasets. Predicts synthetic routes for a target compound. wikipedia.org | AstraZeneca & University of Bern |

| ASKCOS | Open-source suite of tools for synthesis planning and computational chemistry. wikipedia.org | MIT |

| ChemAIRS | Commercial software with features for retrosynthesis, synthetic accessibility scoring, and process chemistry. wikipedia.org | Chemical.AI |

The use of these computational tools provides a systematic and data-driven approach to designing the synthesis of this compound. By exploring a wide range of synthetic possibilities and providing detailed information on reaction conditions and starting materials, these platforms can significantly reduce the time and resources required for experimental validation. synthiaonline.com

Structure Activity Relationship Sar Studies and Rational Analog Design for 2 2,4 Dichlorophenyl 2 Fluoroacetic Acid Derivatives

Design Principles for Structural Modification

The rational design of analogs of 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid would systematically dissect the molecule into its core components: the dichlorophenyl moiety, the fluoroacetic acid core, and its stereochemical nature.

Systematic Variation of the Dichlorophenyl Moiety

The 2,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the compound's electronic and steric properties, which in turn influences its binding affinity and pharmacokinetic profile. Systematic variations could explore the impact of the number, position, and nature of halogen substituents.

Key modifications could include:

Positional Isomerism: Moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,3-, 2,5-, 2,6-, 3,4-, 3,5-dichloro) would alter the molecule's dipole moment and steric profile, potentially affecting its interaction with biological targets.

Varying Halogen Substitution: Replacing one or both chlorine atoms with other halogens (Fluorine, Bromine, Iodine) would modulate lipophilicity and polarizability. For instance, replacing chlorine with fluorine can sometimes enhance binding affinity and improve metabolic stability. nih.gov

Introduction of Other Substituents: Replacing the chloro groups with electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) would provide insight into the electronic requirements for activity. Studies on related arylacetamide triazolopyridazines have shown that electron-withdrawing groups generally lead to better performance than electron-donating groups. nih.gov

Table 1: Hypothetical Variations of the Dichlorophenyl Moiety and Their Predicted Impact

| Modification | Predicted Impact on Physicochemical Properties | Rationale |

| 3,4-Dichlorophenyl | Altered dipole moment, potential for different steric interactions. | Change in substitution pattern affects molecular shape and electronics. |

| 4-Fluoro-2-chlorophenyl | Increased electronegativity at the 4-position, potentially altered hydrogen bonding capacity. | Fluorine is a small, highly electronegative atom. nih.gov |

| 2,4-Dibromophenyl | Increased lipophilicity and van der Waals interactions. | Bromine is larger and more polarizable than chlorine. nih.gov |

| 4-Trifluoromethyl-2-chlorophenyl | Strong electron-withdrawing effect, increased lipophilicity. | The CF3 group is a potent electron-withdrawing group. |

| 4-Methyl-2-chlorophenyl | Electron-donating effect, increased lipophilicity. | The methyl group is a weak electron-donating group. |

Functional Group Modifications at the Acetic Acid Core

The fluoroacetic acid portion of the molecule is crucial for its acidic nature and potential interactions with target proteins. Modifications here can influence potency, selectivity, and pharmacokinetic properties.

Potential modifications include:

Acidic Group Bioisosteres: Replacing the carboxylic acid with other acidic functional groups such as a tetrazole, hydroxamic acid, or a sulfonamide can impact the pKa and binding interactions. In many arylalkanoic acids, the carboxylic acid is essential for activity. pharmacy180.com

Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide would neutralize the acidic charge, which can significantly alter solubility and cell permeability. Often, amide derivatives of similar acids are found to be inactive. pharmacy180.com

Modifications of the α-Position: The fluorine atom at the alpha position is a key feature. Replacing it with hydrogen would remove the chirality and the electronic effects of the fluorine. Introducing a larger group could sterically hinder binding. The presence of a fluorine atom can influence the acidity of the carboxylic acid and the conformation of the molecule.

Table 2: Potential Modifications of the Acetic Acid Core and Their Rationale

| Modification | Rationale |

| Tetrazole replacement | A common bioisostere for carboxylic acids, can offer improved metabolic stability and similar acidic properties. |

| Methyl ester formation | Neutralizes the charge, potentially improving cell membrane permeability but may abolish activity if the acidic group is critical for binding. |

| Amide formation | Similar to esterification, removes the acidic character and introduces a hydrogen bond donor. |

| Replacement of α-fluoro with α-hydroxy | Introduces a hydrogen bond donor/acceptor and alters the electronic nature of the α-carbon. |

Stereochemical Variations and Their Impact on Activity

Since the α-carbon is a chiral center, the compound exists as two enantiomers (R and S). It is common for biological activity to reside primarily in one enantiomer.

The impact of stereochemistry is a critical aspect of SAR studies. For many chiral drugs, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. The (S)- and (R)-enantiomers of this compound would need to be separated and tested individually to determine which isomer is responsible for the desired biological effect. For many arylacetic acid derivatives, the biological activity is known to reside in one specific stereoisomer. For example, in the case of many profens (arylpropionic acids), the (S)-enantiomer is the active form.

Correlation of Structural Features with Mechanistic Insights

While the specific molecular target of this compound is not defined in the provided context, SAR data can provide clues about its mechanism of action. For instance, if substitutions that increase lipophilicity enhance activity, it might suggest that the compound targets a hydrophobic pocket within a protein. Conversely, if specific hydrogen bond donors or acceptors are required at certain positions, this would imply interaction with specific amino acid residues in a binding site. The necessity of the acidic group often points towards a crucial salt-bridge interaction with a basic residue like arginine or lysine (B10760008) in the target protein.

Development of Predictive Models for Analog Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the biological activity of new analogs based on their physicochemical properties. frontiersin.org Developing a robust QSAR model for this compound derivatives would require a dataset of synthesized analogs with their corresponding measured biological activities.

The process would involve:

Data Collection: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.govyoutube.com

Validation: The predictive power of the model would be rigorously tested using internal and external validation sets to ensure its reliability.

A successful QSAR model could then be used to virtually screen new, unsynthesized analogs, prioritizing those with the highest predicted efficacy for synthesis and testing, thereby accelerating the drug discovery process.

Future Research Directions and Unexplored Avenues for 2 2,4 Dichlorophenyl 2 Fluoroacetic Acid Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future of chemical synthesis is increasingly oriented towards sustainability and efficiency, principles encapsulated by the field of green chemistry. For a compound like 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid, future research should prioritize the development of novel synthetic pathways that are not only high-yielding but also environmentally benign.

Conventional synthesis methods for related aromatic acids often involve multi-step processes that may use hazardous reagents and solvents. sigmaaldrich.com Green chemistry offers a variety of innovative techniques to mitigate these issues. Future research could explore avenues such as:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes by minimizing the use of solvents. Applying microwave irradiation to the key condensation or fluorination steps in the synthesis of this compound could lead to a more energy-efficient and rapid production method.

Solvent-Free or Green Solvent Approaches: A significant portion of chemical waste comes from volatile organic solvents. Research into solvent-free reaction conditions, such as mechanochemical grinding or solid-state reactions, presents a compelling alternative. Where solvents are necessary, the substitution of traditional solvents with greener alternatives like water, ionic liquids, or 2-methyl THF could substantially reduce the environmental impact of the synthesis.

Catalysis: The use of efficient and recyclable catalysts, such as heterogeneous metal catalysts or biocatalysts (enzymes), can improve reaction selectivity and reduce waste. Investigating novel catalytic systems for the synthesis of this compound could lead to pathways with higher atom economy and lower energy requirements.

The table below outlines potential green chemistry approaches compared to conventional methods.

| Approach | Conventional Method Potential Drawbacks | Green Chemistry Alternative & Benefits |

| Energy Input | Prolonged heating using traditional methods (e.g., oil baths). | Microwave-assisted heating for rapid, uniform energy distribution and shorter reaction times. |

| Solvents | Use of volatile and potentially toxic organic solvents. | Solvent-free synthesis (mechanochemistry) or use of green solvents (e.g., water, ionic liquids). |

| Catalysts | Stoichiometric reagents that generate significant waste. | Development of reusable heterogeneous or biocatalysts to improve efficiency and reduce waste. |

| Process | Multi-step synthesis with intermediate purification stages. | One-pot synthesis or streamlined processes to reduce steps, material loss, and waste generation. |

Advanced Mechanistic Studies Using Omics Technologies

To gain a comprehensive understanding of the biological interactions of this compound, future research must move beyond isolated endpoint measurements and embrace a systems biology perspective. Omics technologies offer a powerful toolkit for this purpose, allowing for the simultaneous analysis of entire collections of biological molecules.

Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) or quantitative reverse transcription PCR (RT-qPCR), researchers can analyze the entire collection of mRNA transcripts in a cell or tissue exposed to the compound. This would reveal which genes are up- or down-regulated, providing a detailed map of the cellular pathways affected.

Proteomics: This field investigates the complete set of proteins, including post-translational modifications. Mass spectrometry-based proteomics can identify protein expression changes and interactions following exposure to the compound, offering direct insight into its functional impact at the protein level.

Metabolomics: By analyzing the full complement of metabolites (the metabolome), researchers can capture a snapshot of the physiological state of an organism. This can reveal disruptions in metabolic pathways and identify key biomarkers associated with the compound's activity.

Integrating these omics datasets can build a holistic model of the compound's mechanism of action, from gene expression to protein function and metabolic consequences.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and toxicology offer predictive tools that can accelerate research and reduce reliance on extensive laboratory testing. For this compound, developing advanced computational models is a crucial future direction.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By developing a robust QSAR model for a series of related fluoroacetic acid derivatives, researchers could predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties.

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. Molecular docking studies, which have been used for related dichlorophenoxyacetic acid derivatives, could identify potential biological targets for this compound and elucidate the specific molecular interactions that drive its effects.

Physicochemical and Collision Cross Section Prediction: Basic in silico models can predict fundamental properties. For instance, the predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, are already available from databases and can be used in advanced analytical techniques like ion mobility-mass spectrometry.

The table below summarizes key computational approaches and their research applications.

| Computational Model | Description | Application for this compound |

| QSAR | Statistical models linking chemical structure to biological activity. | Predict activity of novel derivatives; guide synthesis efforts. |

| Molecular Docking | Simulates the binding of a molecule to a biological target. | Identify potential protein targets; understand binding mechanisms. |

| CCS Prediction | Calculates the rotational cross-sectional area of an ion. | Aid in compound identification in complex mixtures using advanced mass spectrometry. |

Integration of Interdisciplinary Research Methodologies

The complexity of modern scientific challenges necessitates a move away from siloed research. The future of research on this compound will be defined by the successful integration of multiple scientific disciplines.

An ideal research framework would involve a synergistic loop where:

Green Chemistry & Synthesis: Chemists develop sustainable and efficient methods to produce the compound and its analogues.

Computational Modeling: Computational scientists use QSAR and docking to predict the most promising analogues for synthesis and to generate hypotheses about mechanisms.

High-Throughput Screening: Biologists test the synthesized compounds in various assays to generate experimental data.

Omics Analysis: Systems biologists use transcriptomics, proteomics, and metabolomics to deeply investigate the mechanisms of the most active compounds.

Data Integration: Bioinformaticians and data scientists integrate the multi-omics and screening data to refine the computational models and provide new insights, which in turn informs the next cycle of chemical synthesis.

This integrated, interdisciplinary approach ensures that research is not only comprehensive but also efficient, allowing for a rapid and robust characterization of this compound and its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.